An In-Depth Technical Guide to (R)-HPBE: A Positive Allosteric Modulator of the GLP-1 Receptor
An In-Depth Technical Guide to (R)-HPBE: A Positive Allosteric Modulator of the GLP-1 Receptor
This guide provides a comprehensive technical overview of (R)-HPBE, a significant small molecule positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 (GLP-1) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes and obesity. This document delves into the chemical structure, stereochemistry, mechanism of action, and practical experimental applications of (R)-HPBE, grounding all information in established scientific literature.
Introduction: The Therapeutic Promise of GLP-1 Receptor Modulation
The Glucagon-like Peptide-1 (GLP-1) receptor, a Class B G-protein-coupled receptor (GPCR), is a cornerstone in the regulation of glucose homeostasis and a validated target for the treatment of type 2 diabetes.[1][2] Endogenous GLP-1, an incretin hormone, potentiates glucose-dependent insulin secretion, suppresses glucagon release, and contributes to a feeling of satiety.[3] While injectable peptide agonists of the GLP-1 receptor have achieved significant clinical success, the development of orally bioavailable small molecules remains a key objective in the field.[2][4]
Positive allosteric modulators (PAMs) represent a promising therapeutic strategy.[4] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand, PAMs bind to a distinct, allosteric site.[4] This binding event enhances the receptor's response to the endogenous ligand, offering potential advantages in terms of safety and physiological response.[4][5] (R)-HPBE, the R-enantiomer of N-(p-hydroxyphenyl)-N'-(1-phenylethyl)biguanide, has emerged as a noteworthy GLP-1 receptor PAM.
Chemical Structure and Stereochemistry of (R)-HPBE
The chemical identity of (R)-HPBE is crucial for understanding its interaction with the GLP-1 receptor. Its structure features a biguanide core substituted with a p-hydroxyphenyl group and a chiral 1-phenylethyl moiety.
Chemical Name: (R)-N-(4-hydroxyphenyl)-N'-(1-phenylethyl)guanidine-1-carboximidamide
Molecular Formula: C₁₇H₂₁N₅O
The Chiral Center and (R) Configuration
The stereochemistry of HPBE is defined by the chiral center at the first carbon of the 1-phenylethyl group. The designation "(R)" is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8]
To determine the configuration, we first assign priorities to the four substituents attached to the chiral carbon:
-
Nitrogen (of the biguanide group): Highest priority due to the highest atomic number directly attached to the chiral carbon.
-
Phenyl group (-C₆H₅): The carbon of the phenyl ring has a higher priority than the carbon of the methyl group because it is bonded to other carbons.
-
Methyl group (-CH₃): The carbon of the methyl group has a higher priority than the hydrogen atom.
-
Hydrogen atom (-H): Lowest priority.
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, thus assigning the stereocenter as (R) .[9][10]
Synthesis of (R)-HPBE
The synthesis of biguanides can be achieved through several established routes, with the most common being the reaction of a cyanoguanidine with an amine under acidic conditions.[11][12] For the enantioselective synthesis of (R)-HPBE, a chiral starting material is required.
A plausible synthetic pathway involves the reaction of (R)-1-phenylethylamine hydrochloride with 1-cyano-3-(4-hydroxyphenyl)guanidine. The reaction is typically carried out in a suitable solvent under reflux.[11][13] The use of the enantiomerically pure (R)-1-phenylethylamine ensures the formation of the desired (R)-HPBE product.
Caption: General synthetic scheme for (R)-HPBE.
Mechanism of Action: Positive Allosteric Modulation of the GLP-1 Receptor
(R)-HPBE functions as a positive allosteric modulator of the GLP-1 receptor.[5] This means it does not directly activate the receptor but enhances the affinity and/or efficacy of endogenous ligands like GLP-1.[4] The primary downstream signaling pathway of the GLP-1 receptor is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][14]
Activation of the GLP-1 receptor by an agonist, potentiated by a PAM like (R)-HPBE, initiates a cascade of intracellular events:
-
Gαs Activation: The receptor, upon activation, couples to the stimulatory G-protein, Gαs.[15]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[14]
-
PKA and Epac Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[16][17]
-
Downstream Effects: PKA and Epac mediate the downstream effects of GLP-1 receptor activation, including the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[18]
Caption: (R)-HPBE enhances GLP-1 signaling via the cAMP pathway.
Pharmacological Profile
As a positive allosteric modulator, the efficacy of (R)-HPBE is dependent on the presence of an orthosteric agonist. Its primary pharmacological effect is the potentiation of the activity of endogenous GLP-1 or its metabolites.
| Parameter | Description | Expected Value for a GLP-1R PAM |
| EC₅₀ (in the presence of a fixed concentration of GLP-1) | The concentration of the PAM that produces 50% of the maximal response to the agonist. | Potent PAMs exhibit low nanomolar to micromolar EC₅₀ values. |
| Fold-shift in agonist EC₅₀ | The factor by which the PAM reduces the EC₅₀ of the orthosteric agonist. | A significant fold-shift indicates positive cooperativity. |
| Intrinsic Agonist Activity | The ability of the PAM to activate the receptor in the absence of an orthosteric agonist. | May exhibit some partial agonism, but primarily enhances the effect of the endogenous ligand. |
Experimental Protocols
The following are representative protocols for evaluating the activity of (R)-HPBE in vitro. These protocols are designed to be self-validating through the inclusion of appropriate controls.
In Vitro cAMP Accumulation Assay
This assay measures the ability of (R)-HPBE to potentiate GLP-1-induced cAMP production in cells expressing the human GLP-1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).
-
(R)-HPBE stock solution (in DMSO).
-
GLP-1 (7-36) amide stock solution (in assay buffer).
-
Forskolin (positive control).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Seeding: Seed the GLP-1 receptor-expressing cells in a 96-well plate at an appropriate density and incubate overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of (R)-HPBE or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of GLP-1 (7-36) amide to the wells. Include wells with vehicle only (basal), GLP-1 only, (R)-HPBE only, and forskolin (to determine maximal adenylyl cyclase activation).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the concentration-response curves for GLP-1 in the presence and absence of (R)-HPBE. Calculate the EC₅₀ values and the fold-shift.
Caption: Workflow for in vitro cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay determines the effect of (R)-HPBE on insulin secretion from pancreatic β-cells in response to glucose.
Materials:
-
INS-1E or MIN6 pancreatic β-cell line.[19]
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).[20]
-
(R)-HPBE stock solution (in DMSO).
-
GLP-1 (7-36) amide stock solution.
-
Insulin ELISA kit.
Procedure:
-
Cell Seeding: Seed INS-1E cells in a 24-well plate and culture until they reach confluency.
-
Pre-incubation (Starvation): Wash the cells with glucose-free KRBH and then incubate in low glucose KRBH for 1-2 hours at 37°C to establish a basal state.[20]
-
Treatment: Replace the buffer with fresh low or high glucose KRBH containing vehicle, (R)-HPBE, GLP-1, or a combination of (R)-HPBE and GLP-1.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion under different conditions.
Conclusion and Future Directions
(R)-HPBE is a valuable research tool for investigating the allosteric modulation of the GLP-1 receptor. Its ability to potentiate the effects of endogenous ligands highlights the therapeutic potential of small molecule PAMs for the treatment of metabolic disorders. Further research into the precise binding site of (R)-HPBE on the GLP-1 receptor and its in vivo efficacy will be crucial for its potential translation into a clinical candidate. The development of orally available GLP-1 receptor modulators like (R)-HPBE holds the promise of a more convenient and potentially safer treatment paradigm for patients with type 2 diabetes and obesity.
References
-
(R)-HPBE. National Center for Biotechnology Information. PubChem Compound Database. CID=10156947. Available from: [Link]
-
Bloom, S. R., & Jones, B. J. (2018). Potent Prearranged Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor. Angewandte Chemie International Edition, 57(42), 13833-13837. Available from: [Link]
-
Gherbi, K., & Brancale, A. (2019). An Overview, Advantages and Therapeutic Potential of Nonpeptide Positive Allosteric Modulators of Glucagon-Like Peptide-1 Receptor. Molecules, 24(13), 2419. Available from: [Link]
-
Malik, F., & Li, Z. (2021). Non-Peptide Agonists and Positive Allosteric Modulators of Glucagon-Like Peptide-1 Receptor: Alternative Approaches for Treatment of Type 2 Diabetes. British Journal of Pharmacology, 178(17), 3407-3420. Available from: [Link]
-
Al-Subeh, M. Z., Al-Salahat, K., Al-Karmalawy, A. A., & El-Demellawy, M. A. (2024). Discovery of Non-peptide GLP-1 Positive Allosteric Modulators from Natural Products: Virtual Screening, Molecular Dynamics, ADMET Profiling, Repurposing, and Chemical Scaffolds Identification. Molecules, 29(1), 123. Available from: [Link]
-
Zhang, H., Qiao, A., Yang, D., Yang, L., Dai, A., de Graaf, C., ... & Wu, B. (2021). Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site. Nature Communications, 12(1), 6902. Available from: [Link]
-
Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. Available from: [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ GLP-1 RA Bioassay Kit. Available from: [Link]
-
Li, N., Lu, J., & Willars, G. B. (2012). Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor. PLoS ONE, 7(10), e47936. Available from: [Link]
-
Dias, R. A. F. (2018). Synthesis of sugar-biguanide hybrids to study their potential biological effects (Doctoral dissertation, NOVA School of Science and Technology). Available from: [Link]
-
OpenOChem. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. Available from: [Link]
-
Wikipedia contributors. (2021, April 2). Cahn–Ingold–Prelog priority rules. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Wikström, H. V., et al. (2001). The pharmacological profile of (R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 299(3), 883-893. Available from: [Link]
-
Dlasková, A., et al. (2020). Overexpression of native IF1 downregulates glucose-stimulated insulin secretion by pancreatic INS-1E cells. Scientific Reports, 10(1), 1-14. Available from: [Link]
-
Boianelli, A., et al. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. Pharmaceutics, 16(10), 1310. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Available from: [Link]
-
Griveau, A., & Piguel, S. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 843-855. Available from: [Link]
-
Innoprot. (n.d.). cAMP NOMAD GLP-1 Receptor Cell Line. Available from: [Link]
-
ResearchGate. (2016, June 21). Insulin secretion stimulation from INS-1E cells Protocol? Available from: [Link]
-
INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Available from: [Link]
-
Wikipedia contributors. (2021, April 2). Cahn–Ingold–Prelog priority rules. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Merz, C., et al. (2004). Glucose Sensitivity and Metabolism-Secretion Coupling Studied during Two-Year Continuous Culture in INS-1E Insulinoma Cells. Endocrinology, 145(2), 667-677. Available from: [Link]
-
Ziv, V., et al. (2005). Different Secretory Response of Pancreatic Islets and Insulin Secreting Cell Lines INS-1 and INS-1E to Osmotic Stimuli. Physiological Research, 54(4), 425-432. Available from: [Link]
-
Baur, J. A., & Solt, L. A. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1168-1184. Available from: [Link]
-
Al-Bayati, Z. H., & Al-Azzawi, A. M. (2018). Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. Journal of Physics: Conference Series, 1032(1), 012033. Available from: [Link]
-
ResearchGate. (n.d.). The main approaches for the synthesis of biguanides. Available from: [Link]
-
van der Velden, W. J. C., et al. (2024). Quantification of the effect of GLP-1R agonists on body weight using in vitro efficacy information. CPT: Pharmacometrics & Systems Pharmacology, 13(9), 1609-1620. Available from: [Link]
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370-7380. Available from: [Link]
-
Goudreau, N., et al. (2014). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. Available from: [Link]
-
Tomas, E., Stanojevic, V., & Habener, J. F. (2011). Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function. Frontiers in Endocrinology, 2, 81. Available from: [Link]
-
van der Velden, W. J. C., et al. (2024). Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model. CPT: Pharmacometrics & Systems Pharmacology, 13(9), 1609-1620. Available from: [Link]
-
ResearchGate. (n.d.). In vitro potency (EC 50 ) estimated from concentration-response (cAMP)... Available from: [Link]
-
Chen, Y., et al. (2016). Rp-cAMPS Prodrugs Reveal the cAMP Dependence of First-Phase Glucose-Stimulated Insulin Secretion. Molecular Pharmacology, 90(4), 434-444. Available from: [Link]
-
Hayes, M. R., & Schmidt, H. D. (2013). Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects. Physiology & Behavior, 121, 55-63. Available from: [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis and selective functionalization of 4‐aminotetrahydroquinolines as novel GLP‐1 secretagogues. Available from: [Link]
-
Figshare. (2013, June 10). Ligand potency (EC 50 value) and efficacy (E max value) for GCRPR, GLP1R, and chimeric receptors. Available from: [Link]
-
ResearchGate. (n.d.). Downstream signaling pathway of GLP-1R. Available from: [Link]
-
Aizawa, T., et al. (1999). cAMP enhances insulin secretion by an action on the ATP-sensitive K+ channel-independent pathway of glucose signaling in rat pancreatic islets. Diabetes, 48(5), 1006-1012. Available from: [Link]
-
Al-Zamel, G. Y., & Jean-Alphonse, F. G. (2025). Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR. International Journal of Molecular Sciences, 26(13), 7249. Available from: [Link]
-
Pop, A., et al. (2022). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. Antioxidants, 11(4), 623. Available from: [Link]
-
Almaça, J., et al. (2024). Noncanonical Regulation of cAMP-dependent Insulin Secretion and Its Implications in Type 2 Diabetes. Endocrine Reviews. Available from: [Link]
-
Dezaki, K., et al. (2004). Ghrelin Attenuates cAMP-PKA Signaling to Evoke Insulinostatic Cascade in Islet β-Cells. Diabetes, 53(12), 3142-3151. Available from: [Link]
-
Baumann, M. H., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8206. Available from: [Link]
-
Sanchez-Garrido, M. A., & Habener, J. F. (2022). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Journal of Clinical Investigation, 132(1), e148202. Available from: [Link]
-
Osorio, E. H., et al. (2023). Alkaloid Profile Characterisation and Bioactivity Evaluation of Bolivian Hippeastrum Species (Amaryllidaceae) as Cholinesterase Inhibitors. Molecules, 28(5), 2309. Available from: [Link]
- Google Patents. (n.d.). KR102564946B1 - Novel glp-1 receptor modulators.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Non-peptide agonists and positive allosteric modulators of glucagon-like peptide-1 receptors: Alternative approaches for treatment of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 15. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noncanonical Regulation of cAMP-dependent Insulin Secretion and Its Implications in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP enhances insulin secretion by an action on the ATP-sensitive K+ channel-independent pathway of glucose signaling in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overexpression of native IF1 downregulates glucose-stimulated insulin secretion by pancreatic INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
